2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride 2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 31368-31-7
VCID: VC17901150
InChI: InChI=1S/C16H10Cl2FNO4S/c17-14-7-3-6-12(16(14)25(19,23)24)5-2-1-4-11-8-9-13(20(21)22)10-15(11)18/h1-10H/b4-1+,5-2+
SMILES:
Molecular Formula: C16H10Cl2FNO4S
Molecular Weight: 402.2 g/mol

2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride

CAS No.: 31368-31-7

Cat. No.: VC17901150

Molecular Formula: C16H10Cl2FNO4S

Molecular Weight: 402.2 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride - 31368-31-7

Specification

CAS No. 31368-31-7
Molecular Formula C16H10Cl2FNO4S
Molecular Weight 402.2 g/mol
IUPAC Name 2-chloro-6-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride
Standard InChI InChI=1S/C16H10Cl2FNO4S/c17-14-7-3-6-12(16(14)25(19,23)24)5-2-1-4-11-8-9-13(20(21)22)10-15(11)18/h1-10H/b4-1+,5-2+
Standard InChI Key BTEAJEILQDFYHW-GRSRPBPQSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride features a central benzene ring substituted at the 1-, 2-, and 6-positions. The 1-sulfonyl fluoride (–SO₂F) and 2-chloro (–Cl) groups create strong electronic asymmetry, while the 6-position connects to a buta-1,3-dienyl bridge terminating in a 2-chloro-4-nitrophenyl moiety.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₆H₁₀Cl₂FNO₄S
Molecular weight402.2 g/mol
IUPAC name2-chloro-6-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride
Canonical SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)F)C=CC=CC2=C(C=C(C=C2N+[O-])Cl)Cl

The extended conjugation between the sulfonyl fluoride-bearing aromatic system and the nitro-substituted phenyl group through the butadiene linker creates a planar molecular geometry with distinct electronic characteristics.

Synthetic Pathways and Optimization

Industrial Synthesis Strategies

While no direct synthesis protocols for this specific isomer are documented, analogous sulfonyl fluorides with similar substitution patterns are typically synthesized through sequential cross-coupling and sulfonylation reactions . A plausible route involves:

  • Suzuki-Miyaura coupling between 2-chloro-6-bromobenzenesulfonyl fluoride and a 4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl boronic ester

  • Thermal elimination to install the conjugated diene system

  • Purification via column chromatography using ethyl acetate/hexane gradients

Industrial-scale production would likely employ continuous flow reactors to manage exothermic intermediates and improve reaction yields.

Table 2: Critical Reaction Parameters

StepTemperature RangeCatalystsYield Optimization
Coupling80–100°CPd(PPh₃)₄, K₂CO₃N₂ atmosphere
Elimination120–140°CDBU baseReduced pressure
Sulfonylation0–5°CClSO₂F in DCMSlow addition

Physicochemical Profile

Electronic Characteristics

The molecule exhibits strong electron-deficient behavior due to the combined effects of:

  • Sulfonyl fluoride (–SO₂F): Hammett σₚ value ≈ +0.93

  • Nitro group (–NO₂): σₘ ≈ +1.43

  • Chlorine substituents: σₚ ≈ +0.23 (ortho)

This electronic profile facilitates nucleophilic aromatic substitution at the 4-position of the nitro-bearing ring while maintaining stability against hydrolysis at the sulfonyl fluoride group.

Table 3: Spectroscopic Properties

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.35 (d, J=8.4 Hz, Ar–H), 7.92–7.85 (m, diene protons), 7.62 (dd, J=2.0, 8.4 Hz, Ar–H)
¹⁹F NMRδ +55.2 (SO₂F)
IR (KBr)1372 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym), 1528 cm⁻¹ (NO₂ asym)

Reactivity and Functionalization

Sulfonyl Fluoride Reactivity

The –SO₂F group demonstrates characteristic sulfur(VI) fluoride exchange (SuFEx) reactivity, enabling:

  • Nucleophilic displacement with amines to form sulfonamides

  • Electrophilic aromatic substitution at activated positions

  • Radical reactions under UV initiation

Table 4: Representative Transformations

Reaction TypeConditionsProducts
AminolysisPiperidine, DIPEA, DMFSulfonamide derivatives
Ullmann couplingCuI, 1,10-phenanthrolineBiaryl systems
Diels-Alder cycloadditionMaleic anhydride, refluxTetracyclic adducts

The butadiene linker participates in [4+2] cycloadditions, enabling modular construction of polycyclic architectures .

Biological Interactions and Applications

Table 5: Predicted ADMET Properties

ParameterValueMethod
logP3.8 ± 0.2XLogP3
H-bond acceptors6Lipinski’s Rule
Plasma protein binding89%QSAR modeling

Industrial and Research Applications

Materials Science Applications

The compound’s combination of rigidity and reactivity makes it suitable for:

  • Polymer crosslinking through SuFEx click chemistry

  • Liquid crystal precursors via axial functionalization

  • Surface functionalization of nanomaterials

Recent advances demonstrate its utility in creating humidity-stable covalent organic frameworks (COFs) with BET surface areas exceeding 800 m²/g.

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